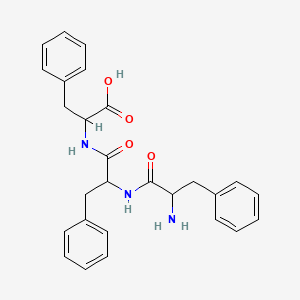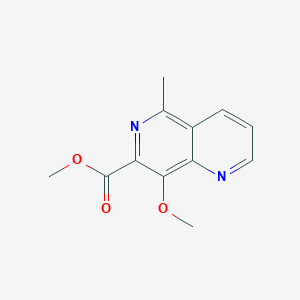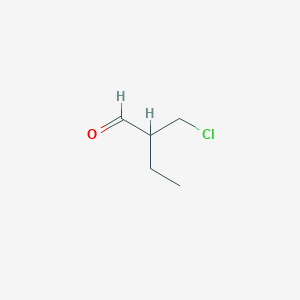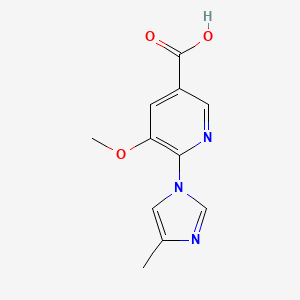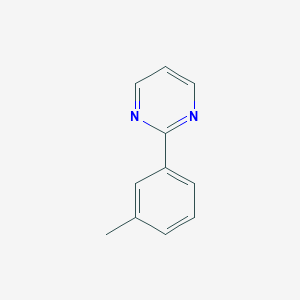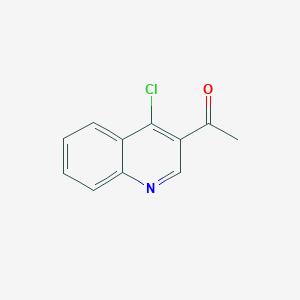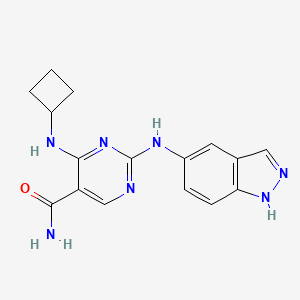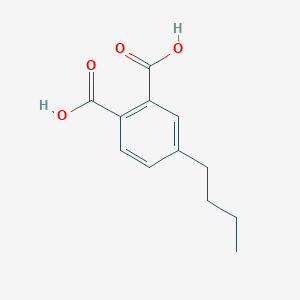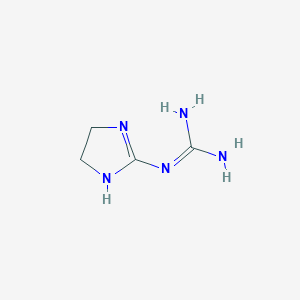
Guanidine, (4,5-dihydro-1H-imidazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds Imidazoles are characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of guanidine with suitable aldehydes or ketones in the presence of a catalyst to form the imidazole ring[_{{{CITATION{{{1{Synthesis of the Guanidine Derivative: N-{(7-(4,5-Dihydro-1H-imidazol ...[{{{CITATION{{{_2{Recent advances in the synthesis of imidazoles](https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f).
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of catalysts and solvents is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazoles with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a key component in the design of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.
Medicine: Medically, Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- has shown potential as a therapeutic agent. It is being investigated for its use in treating various diseases, including metabolic disorders and infections.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazole
Benzimidazole
Purine
Pyrimidine
Uniqueness: Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- is unique in its structure and reactivity compared to other imidazoles. Its specific arrangement of atoms and functional groups allows for distinct chemical properties and applications.
Properties
CAS No. |
76943-16-3 |
|---|---|
Molecular Formula |
C4H9N5 |
Molecular Weight |
127.15 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)guanidine |
InChI |
InChI=1S/C4H9N5/c5-3(6)9-4-7-1-2-8-4/h1-2H2,(H5,5,6,7,8,9) |
InChI Key |
FJISUHIGEMWUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




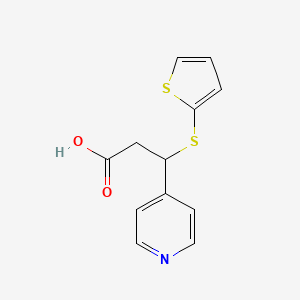
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
